1-(2,2,2-Trifluoroethyl)piperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(11)4-12/h6H,1-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNPPORHPVBDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 1 2,2,2 Trifluoroethyl Piperidin 3 Amine
Retrosynthetic Analysis and Strategic Disconnections for the Piperidine (B6355638) Core
Retrosynthetic analysis of 1-(2,2,2-trifluoroethyl)piperidin-3-amine reveals several possible disconnections. The primary strategic considerations involve the sequence of introducing the trifluoroethyl group and the 3-amino group, as well as the method for constructing the piperidine ring itself.
Two principal retrosynthetic pathways can be envisioned:
Pathway A: Disconnection of the N-C(trifluoroethyl) bond first. This approach suggests a late-stage N-alkylation of a pre-formed 3-aminopiperidine scaffold. This is often a preferred strategy as it utilizes readily available piperidine precursors.
Pathway B: Disconnection of the piperidine ring C-N and C-C bonds. This strategy involves constructing the ring from an acyclic precursor that already contains the necessary nitrogen and carbon framework, potentially with the trifluoroethyl and amino functionalities (or their precursors) in place.
Approaches to the N-Alkylation with 2,2,2-Trifluoroethyl Fragments
The incorporation of the 2,2,2-trifluoroethyl moiety onto the piperidine nitrogen is a key transformation. This can be achieved either before or after the formation of the piperidine ring.
Direct Alkylation: This involves the reaction of a piperidine nitrogen with a suitable 2,2,2-trifluoroethylating agent. The reactivity of such agents is a critical factor. Common trifluoroethylating agents include 2,2,2-trifluoroethyl halides (e.g., iodide), triflate, or mesylate. These reagents react with a secondary amine, such as a 3-aminopiperidine derivative, via nucleophilic substitution.
Reductive Amination: An alternative strategy is the reductive amination of a secondary amine with trifluoroacetaldehyde or a precursor. This method forms an intermediate iminium ion which is then reduced in situ to yield the N-trifluoroethyl product. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
Strategies for Amine Group Introduction and Positional Selectivity
The introduction of the amino group at the 3-position of the piperidine ring must be controlled to avoid the formation of other isomers. Several methods are available to achieve this regioselectivity.
From 3-Aminopyridine: A common and effective starting material is 3-aminopyridine. The pyridine ring can be reduced to a piperidine ring, thereby establishing the 3-amino substitution pattern. This reduction often requires harsh conditions and specific catalysts.
From a Piperidone Precursor: The synthesis can proceed through a 1-substituted-3-piperidone intermediate. The ketone functionality can then be converted to an amine through reductive amination or by forming an oxime followed by reduction. The use of protecting groups on the ring nitrogen, such as a tert-butoxycarbonyl (Boc) group, is common in this approach to control reactivity. For instance, N-Boc-3-piperidone can be subjected to amination to produce (R)-3-amino-1-Boc-piperidine, a valuable chiral intermediate. beilstein-journals.org
Enzymatic Transamination: For stereoselective synthesis, enzymatic methods using ω-transaminases can be employed to convert a 1-protected-3-piperidone into the corresponding chiral 3-aminopiperidine with high enantiomeric excess. beilstein-journals.orgscientificupdate.com
Chemo- and Regioselective Synthesis Pathways
Based on the retrosynthetic analysis, several forward synthetic pathways can be designed. These routes are categorized by the key reaction used to form the piperidine core or introduce the key functional groups.
Catalytic Hydrogenation Approaches for Piperidine Ring Formation
This approach typically begins with a substituted pyridine precursor.
Route 1: Hydrogenation of a Pre-alkylated Pyridine
N-Alkylation of 3-Aminopyridine: 3-Aminopyridine is first reacted with a 2,2,2-trifluoroethylating agent to form the N-(2,2,2-trifluoroethyl)-3-aminopyridinium salt.
Catalytic Hydrogenation: The resulting pyridinium (B92312) salt is then subjected to catalytic hydrogenation to reduce the aromatic ring. This step is often challenging and requires high pressure and specific catalysts, such as rhodium or ruthenium-based catalysts, to achieve full saturation to the piperidine ring. scientificupdate.com
| Step | Reaction | Reagents and Conditions |
| 1 | N-Alkylation | 3-Aminopyridine, CF3CH2-X (X=I, Br, OTs), Base |
| 2 | Hydrogenation | H2, Rh/C or RuO2, High Pressure, Solvent (e.g., MeOH, H2O) |
Cyclization Reactions for Constructing the 3-Aminopiperidine Scaffold
An alternative to pyridine hydrogenation is the construction of the piperidine ring from an acyclic precursor.
Route 2: Late-stage N-Trifluoroethylation
Synthesis of Protected 3-Aminopiperidine: A protected 3-aminopiperidine, such as N'-Boc-3-aminopiperidine, is synthesized. This can be achieved through various methods, including the reduction of N-Boc-3-oxopiperidine oxime or through multi-step sequences starting from other precursors.
N-Trifluoroethylation: The piperidine nitrogen is then alkylated using a trifluoroethylating agent. If both the piperidine and the 3-amino group are secondary amines, selective protection of the 3-amino group is necessary before this step.
Deprotection: The protecting group on the 3-amino functionality is removed to yield the final product. For instance, a Boc group can be removed under acidic conditions.
| Step | Reaction | Reagents and Conditions |
| 1 | Synthesis of Precursor | e.g., Reductive amination of N-Boc-3-piperidone |
| 2 | N-Trifluoroethylation | N'-Boc-3-aminopiperidine, CF3CH2OTf, Base (e.g., K2CO3) |
| 3 | Deprotection | TFA or HCl in a suitable solvent |
Route 3: Reductive Amination on a Piperidone
Synthesis of 1-(2,2,2-trifluoroethyl)piperidin-3-one: This key intermediate can be synthesized by N-alkylation of a protected 3-hydroxypiperidine, followed by oxidation of the alcohol to a ketone, and subsequent removal of any N-protecting group on the piperidine ring nitrogen before trifluoroethylation.
Reductive Amination: The resulting 3-piperidone is then subjected to reductive amination with a source of ammonia (such as ammonium acetate) and a reducing agent like sodium cyanoborohydride to introduce the 3-amino group. nih.gov
| Step | Reaction | Reagents and Conditions |
| 1 | Synthesis of Piperidone | Multi-step synthesis from 3-hydroxypiperidine derivatives |
| 2 | Reductive Amination | 1-(2,2,2-trifluoroethyl)piperidin-3-one, NH4OAc, NaBH3CN, MeOH |
Fluorination Strategies for the Trifluoroethyl Moiety Incorporation
While less common for this specific target, direct fluorination strategies are a cornerstone of organofluorine chemistry. However, for introducing a trifluoroethyl group, the use of building blocks already containing this moiety is far more practical and common than attempting to construct it on the piperidine scaffold via fluorination reactions. The use of reagents like 2,2,2-trifluoroethylamine hydrochloride or other trifluoroethylating agents is a testament to this building-block approach. nih.gov
Novel Synthetic Protocol Development
The synthesis of this compound presents a significant challenge in medicinal and process chemistry due to the presence of a stereocenter at the C3 position and the trifluoroethyl group, which can influence reactivity and purification. This section explores advanced and novel synthetic strategies aimed at producing this compound with high efficiency, stereocontrol, and sustainability.
Enantioselective Synthesis of Chiral this compound
The biological activity of chiral amines is often enantiomer-dependent. Therefore, the development of synthetic routes that provide enantiomerically pure this compound is of paramount importance. This subsection details three key strategies for achieving high levels of enantioselectivity: asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.
Asymmetric catalysis offers a powerful and atom-economical approach to establishing stereocenters. In the context of synthesizing chiral this compound, a key step that can be rendered asymmetric is the alkylation of an enamine or enolate precursor. A plausible strategy involves the use of a chiral catalyst to control the facial selectivity of the addition of an electrophile.
One potential route could involve the asymmetric hydrogenation of a suitably substituted pyridine precursor. For instance, an N-trifluoroethylated pyridinium salt could be subjected to hydrogenation using a chiral transition metal catalyst, such as one based on iridium or rhodium with chiral phosphine (B1218219) ligands. This methodology has been successfully applied to the synthesis of other chiral piperidines, affording high enantiomeric excesses. researchgate.net
Another approach is the copper-catalyzed asymmetric cyclizative aminoboration of an unsaturated amine. This method allows for the direct formation of cis-2,3-disubstituted piperidines with excellent enantioselectivity. nih.govnih.govresearchgate.net While the target molecule is a 3-aminopiperidine, this strategy highlights the potential of copper catalysis in creating chiral piperidine rings that could be further functionalized.
A hypothetical reaction scheme employing asymmetric catalysis is presented below:
| Step | Reactant | Reagent/Catalyst | Product | Key Feature |
| 1 | N-(2,2,2-Trifluoroethyl)-1,2,3,6-tetrahydropyridine | Chiral Borane Reagent | Chiral Boronate Ester Intermediate | Asymmetric hydroboration |
| 2 | Chiral Boronate Ester Intermediate | Oxidizing Agent (e.g., H₂O₂) | Chiral N-(2,2,2-Trifluoroethyl)piperidin-3-ol | Stereocontrolled oxidation |
| 3 | Chiral N-(2,2,2-Trifluoroethyl)piperidin-3-ol | Mitsunobu Reagents, Phthalimide | Phthalimide-protected amine | Inversion of stereochemistry |
| 4 | Phthalimide-protected amine | Hydrazine | Chiral this compound | Deprotection |
This table represents a hypothetical synthetic route and is for illustrative purposes.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. This is a robust and well-established strategy for asymmetric synthesis. nih.gov
For the synthesis of chiral this compound, a chiral auxiliary could be attached to the piperidine nitrogen or to a functional group at the C3 position of a precursor. For example, a chiral oxazolidinone, such as one of Evans' auxiliaries, could be acylated with a piperidine-3-carboxylic acid derivative. nih.gov The resulting N-acyl oxazolidinone can then direct the stereoselective reduction of a ketone or the alkylation of an enolate.
Alternatively, a chiral amine like pseudoephenamine can be used as an auxiliary to direct the alkylation of an amide derived from a piperidine precursor. nih.gov This method has shown remarkable stereocontrol in the formation of quaternary carbon centers and could be adapted for the introduction of substituents at the C3 position. nih.gov
The general workflow for a chiral auxiliary-mediated synthesis is as follows:
| Stage | Description | Example |
| Attachment | Covalent bonding of the chiral auxiliary to the substrate. | Reaction of a piperidine-3-carboxylic acid with an Evans' auxiliary. |
| Stereoselective Transformation | The chiral auxiliary directs the formation of the new stereocenter. | Diastereoselective alkylation of the enolate derived from the N-acyl oxazolidinone. |
| Cleavage | Removal of the chiral auxiliary to yield the enantiomerically enriched product. | Hydrolysis or reductive cleavage of the auxiliary. |
This table outlines the general stages of a chiral auxiliary-based synthesis.
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral amines, transaminases are particularly powerful enzymes. A biocatalytic approach to chiral this compound could involve the asymmetric transamination of a ketone precursor, 1-(2,2,2-Trifluoroethyl)piperidin-3-one.
This reaction would employ a transaminase enzyme, either (R)- or (S)-selective, and an amine donor (such as isopropylamine) to convert the ketone into the corresponding chiral amine with high enantiomeric excess (ee >99%). researchgate.net This method is highly attractive due to its environmental friendliness and high selectivity. researchgate.net
Furthermore, chemo-enzymatic cascade reactions can be designed where a chemical step generates the ketone precursor in situ, which is then asymmetrically reduced by an enzyme. researchgate.net Reductive enzymes, in addition to oxidative ones, have also been explored for the synthesis of other chiral molecules and could potentially be applied here. nih.gov
| Enzyme Class | Transformation | Substrate | Product | Potential Advantage |
| Transaminase | Asymmetric amination | 1-(2,2,2-Trifluoroethyl)piperidin-3-one | (R)- or (S)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine | High enantioselectivity, mild conditions. |
| Imine Reductase | Reductive amination | Imine intermediate | (R)- or (S)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine | Can be coupled with other enzymatic reactions. researchgate.net |
| Lipase | Kinetic resolution | Racemic ester derivative of 3-hydroxypiperidine | Enantiomerically enriched alcohol and ester | Separation of enantiomers. |
This table summarizes potential biocatalytic strategies for the synthesis of the target compound.
Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. durham.ac.uk The synthesis of this compound can be envisioned in a continuous flow setup, where reagents are pumped through a series of reactors.
A potential flow synthesis could involve the following sequence of operations:
N-Trifluoroethylation: A piperidine precursor, such as 3-aminopiperidine or a protected version, is reacted with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate) in a heated flow reactor.
In-line Purification: The reaction mixture then passes through a scavenger resin column to remove excess reagents and byproducts.
Deprotection (if necessary): If a protected 3-aminopiperidine was used, the protecting group could be removed in a subsequent flow reactor, for example, using a solid-supported acid or base catalyst.
Final Purification: The product stream could be subjected to continuous liquid-liquid extraction or chromatography to yield the pure target compound.
The use of microreactors can enhance the safety of handling highly reactive intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time. durham.ac.uk This level of control can lead to higher yields and purities compared to batch synthesis. durham.ac.uk
| Parameter | Advantage in Flow Synthesis |
| Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |
| Efficiency | Telescoped reaction sequences reduce manual handling and workup steps. durham.ac.uk |
| Scalability | Production can be scaled up by running the system for longer periods or by using parallel reactors. |
| Reproducibility | Automated control over reaction parameters ensures consistent product quality. |
This table highlights the benefits of applying flow chemistry to the synthesis of the target compound.
Mechanochemical Synthesis of this compound
Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. ucm.es This approach is a cornerstone of green chemistry, as it can reduce or eliminate the need for volatile organic solvents. ucm.es
While a full mechanochemical synthesis of this compound from simple precursors may be challenging, key steps could be adapted to this technology. For instance, the N-alkylation of 3-aminopiperidine with a trifluoroethylating agent could potentially be carried out in a ball mill. This would involve milling the reactants, possibly with a liquid or solid catalyst, to promote the reaction.
Mechanochemical methods have been successfully applied to the synthesis of amides and other functional groups, demonstrating their potential for a wide range of transformations. ucm.es The high concentration of reactants in the solid state can lead to accelerated reaction rates and, in some cases, different product selectivities compared to solution-phase reactions. ucm.es
| Reaction Step | Mechanochemical Approach | Potential Advantages |
| N-Alkylation | Ball milling of a piperidine precursor with a trifluoroethylating agent. | Solvent-free, potentially faster reaction times, reduced waste. |
| Amide Formation (Precursor Synthesis) | Grinding a carboxylic acid precursor with an activating agent and an amine. | High efficiency and compatibility with various functional groups. ucm.es |
This table illustrates how mechanochemistry could be applied to key steps in the synthesis of the target compound or its precursors.
Optimization of Reaction Conditions and Yield Enhancement
The enhancement of reaction yield and the optimization of conditions are central to the practical synthesis of this compound. Key areas of focus include the study of solvent effects and reaction kinetics, the screening of catalysts and design of ligands for improved selectivity, and the application of process intensification strategies.
The choice of solvent can significantly influence the rate and outcome of the synthesis of N-substituted piperidines. The synthesis of the target compound likely involves either the N-alkylation of piperidin-3-amine (B1201142) with a 2,2,2-trifluoroethylating agent or the reductive amination of 1-(2,2,2-trifluoroethyl)piperidin-3-one. Both pathways involve steps that are sensitive to the solvent environment.
Aprotic solvents are often employed in such syntheses. The kinetics of reactions like the nucleophilic substitution between an amine and an alkyl halide are profoundly affected by the solvent's polarity and its ability to solvate ions. For instance, studies on the reaction of 2,4-dinitrochlorobenzene with piperidine have demonstrated that the reaction rate can vary significantly across different aprotic solvents. rsc.org Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can accelerate these reactions by stabilizing charged transition states. In contrast, nonpolar aprotic solvents like dioxane or toluene may result in slower reaction rates. rsc.orgresearchgate.net
The study of reaction kinetics provides quantitative insight into how changes in reactant concentrations, temperature, and solvent affect the reaction rate. This data is essential for identifying the rate-determining step and optimizing conditions to maximize throughput.
Table 1: Illustrative Solvent Effects on the Second-Order Rate Coefficient (kA) for a Model Aromatic Nucleophilic Substitution Reaction Based on data from similar piperidine reactions.
| Solvent | Dielectric Constant (ε) | kA (L mol-1 s-1) at 25°C |
| Dioxane | 2.2 | 0.005 |
| Ethyl Acetate | 6.0 | 0.021 |
| Nitromethane | 35.9 | 0.110 |
| N,N-Dimethylformamide | 36.7 | 0.230 |
This interactive table demonstrates the general trend that more polar aprotic solvents tend to increase the rate of nucleophilic substitution reactions involving amines.
Catalysis is fundamental to many synthetic routes for piperidine derivatives, particularly those involving hydrogenation or C-N bond formation. semanticscholar.orgmdpi.com If the synthesis of this compound proceeds via the hydrogenation of a corresponding pyridine precursor, the choice of catalyst is critical.
Transition-metal catalysts are commonly used for such transformations. google.com Heterogeneous catalysts like Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C) are often screened for their activity and selectivity under various hydrogen pressures and temperatures. google.com For instance, a patent describing the synthesis of 3-amino-piperidine compounds highlights the use of catalysts such as Rh on activated carbon or PtO₂ for hydrogenation steps. google.com
In cases where homogeneous catalysis is employed, such as in asymmetric hydrogenation to control stereochemistry or in cross-coupling reactions, ligand design becomes paramount. mdpi.comnih.gov While the target compound is not specified as a single enantiomer, the principles of ligand design are crucial for achieving high selectivity and suppressing side reactions. Chiral ligands can be used to achieve high enantioselectivity in the synthesis of chiral piperidines. semanticscholar.org For non-chiral transformations, ligands are designed to enhance catalyst stability, activity, and regioselectivity.
Table 2: Catalyst Screening for a General Piperidine Synthesis via Hydrogenation Illustrative data based on common catalytic systems.
| Catalyst | Supporter | Typical Pressure (bar) | Yield (%) |
| Pd/C | Carbon | 10-50 | 85 |
| PtO₂ | None | 3-10 | 92 |
| Rh/C | Carbon | 5-20 | 95 |
| RuCl₃·xH₂O | None | N/A (Transfer Hydrogenation) | 88 |
This interactive table shows a comparison of common catalysts used in the synthesis of piperidine rings, indicating that Rhodium and Platinum catalysts often provide high yields.
Process intensification (PI) involves the development of novel equipment and techniques to create dramatically smaller, safer, and more efficient chemical processes. cetjournal.it For the synthesis of a pharmaceutical intermediate like this compound, PI offers significant advantages over traditional batch processing.
A key strategy in PI is the transition from batch reactors to continuous flow systems, such as microreactors or packed bed reactors. cetjournal.it This shift is particularly beneficial for managing highly exothermic reactions, such as certain hydrogenations or fluorinations, which can pose safety risks on a large scale in batch mode. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling better temperature control and preventing thermal runaways. cetjournal.it
Furthermore, continuous flow synthesis can lead to improved yield and purity by allowing for precise control over reaction time and mixing. A study on a continuous flow reaction to produce α-substituted piperidines demonstrated that the desired product could be obtained in good yields within minutes, a significant time reduction compared to batch processing. organic-chemistry.org Applying these principles to the synthesis of this compound could involve designing a multi-step continuous flow process where intermediates are generated and consumed in succession without isolation, reducing waste and operational time.
Table 3: Comparison of Batch vs. Continuous Flow Processing for a Hypothetical Exothermic Synthesis Step
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) |
| Heat Transfer | Poor to Moderate | Excellent |
| Safety Profile | Higher risk of thermal runaway | Inherently safer due to small hold-up |
| Reaction Time | Hours to Days | Seconds to Minutes |
| Scalability | Difficult, requires re-optimization | Straightforward by parallelization or longer run time |
This interactive table highlights the key advantages of continuous flow processing, a core tenet of process intensification, which includes enhanced safety and scalability.
Advanced Reaction Mechanisms and Kinetic Studies Involving 1 2,2,2 Trifluoroethyl Piperidin 3 Amine
Mechanistic Pathways of N-Alkylation with Trifluoroethylating Agents
The introduction of the 2,2,2-trifluoroethyl group onto the piperidine (B6355638) nitrogen is a key synthetic step. This transformation is typically achieved through the N-alkylation of a piperidin-3-amine (B1201142) precursor with a suitable trifluoroethylating agent, such as a trifluoroethyl halide or sulfonate. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. stpeters.co.in
Investigation of Transition States and Intermediates
In the SN2 pathway for the N-alkylation of piperidin-3-amine, the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the trifluoroethylating agent. The reaction proceeds through a single, concerted step involving a pentacoordinate transition state. In this transition state, the nitrogen-carbon bond is forming concurrently as the bond between the carbon and the leaving group (e.g., halide or tosylate) is breaking.
The geometry of this transition state is critical, with the nucleophile, the carbon atom, and the leaving group aligned linearly. The three fluorine atoms on the adjacent carbon exert a significant influence on the electronic environment of the reaction center.
Role of Fluorine in Reaction Rate and Pathway Modulation
The presence of the three fluorine atoms on the ethyl group has a profound impact on the N-alkylation reaction. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly deactivates the electrophilic carbon center towards nucleophilic attack. stpeters.co.in This deactivation leads to a considerable reduction in the reaction rate compared to the alkylation with non-fluorinated analogues.
Kinetic studies on the SN2 reactions of alkyl halides have quantified this effect. The introduction of fluorine atoms close to the reaction center dramatically decelerates the rate of nucleophilic substitution. This is attributed to the destabilization of the transition state, where the buildup of negative charge on the already electron-poor carbon is energetically unfavorable.
| Substrate | Relative SN2 Reaction Rate | Reference |
|---|---|---|
| Alkyl Bromide (non-fluorinated) | ~1.0 | stpeters.co.in |
| β-Fluorinated Alkyl Bromide | ~0.14 | stpeters.co.in |
| α-Fluorinated Alkyl Bromide | ~0.00002 | stpeters.co.in |
This inherent low reactivity necessitates specific strategies to achieve efficient trifluoroethylation, such as using highly reactive trifluoroethylating agents (e.g., triflates) or employing reductive amination protocols with trifluoroacetic acid as an affordable and stable source. researchgate.netnih.govresearchgate.net
Amination Reactions of Piperidine Derivatives
The synthesis of the core 3-aminopiperidine structure is a critical precursor step. This involves forming the piperidine ring and introducing the amine functionality at the C3 position.
Nucleophilic Substitution Mechanisms at the Piperidine Ring
The construction of the piperidine ring often relies on intramolecular cyclization reactions. A common and efficient strategy involves the intramolecular nucleophilic substitution of a linear precursor containing an amine and a suitable leaving group. For instance, a one-pot synthesis can be achieved from halogenated amides, which undergo activation, reduction of the resulting nitrilium ion, and subsequent intramolecular nucleophilic substitution to form the piperidine ring. organic-chemistry.org
Other methods include the cyclocondensation of primary amines with alkyl dihalides. organic-chemistry.org The formation of the 3-amino substituent can also be accomplished through palladium-catalyzed diamination of unactivated alkenes, where the regioselectivity (e.g., affording 3-aminopiperidines) can be controlled by the steric hindrance of the ligand. organic-chemistry.org
Intramolecular Rearrangements during Synthesis
The synthesis of substituted piperidines can sometimes be accompanied by intramolecular rearrangements. Radical-mediated cyclizations, for example, offer a powerful route to piperidine skeletons. nih.gov These reactions can proceed via intermediates like aziridinylcarbinyl radicals, which undergo ring-opening and subsequent cyclization to form the more stable six-membered piperidine ring. whiterose.ac.uk Depending on the substrate and reaction conditions, competitive processes such as 1,5-hydrogen atom transfer can occur, leading to by-products. nih.gov Additionally, certain rearrangement reactions, such as the aza-Cope or Schmidt rearrangements, have been employed in the synthesis of piperazine (B1678402) rings, a related class of heterocycles, highlighting the potential for such transformations in heterocyclic chemistry. tandfonline.com
Catalytic Cycle Elucidation in Stereoselective Transformations
Creating a single enantiomer of 1-(2,2,2-trifluoroethyl)piperidin-3-amine requires a stereoselective catalytic approach. Elucidating the catalytic cycles of these transformations is key to optimizing reaction conditions and enantioselectivity.
Recent advances have focused on transition-metal-catalyzed reactions. Two notable examples involve copper and rhodium catalysts for the asymmetric synthesis of substituted piperidines.
Copper-Catalyzed Intramolecular C-H Amination: A method for synthesizing piperidines via intramolecular C-H amination of N-fluoride amides utilizes a copper(I) catalyst. acs.org The proposed catalytic cycle involves a Cu(I)/Cu(II) pathway. Mechanistic studies, including the isolation and characterization of a fluorinated copper(II) complex, provide significant insight. The cycle is initiated by the copper catalyst activating the N-F bond, followed by C-H activation and subsequent ring closure to form the piperidine product. acs.org The nature of the halide on the amide (e.g., N-F vs. N-Cl) has been shown to affect the reaction yield, indicating its involvement in the catalytic process. acs.org
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A highly regio- and enantioselective rhodium-catalyzed carbometalation provides a route to enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org This cross-coupling approach uses a dihydropyridine (B1217469) substrate and an arylboronic acid. The proposed catalytic cycle involves the oxidative addition of an arylrhodium(I) species to the dihydropyridine, forming a rhodium(III) intermediate. Subsequent reductive elimination furnishes the 3-substituted tetrahydropyridine (B1245486) product and regenerates the active rhodium(I) catalyst. acs.org This key intermediate can then be reduced to the final piperidine product. snnu.edu.cnacs.org
| Catalytic System | Reaction Type | Key Mechanistic Features | Reference |
|---|---|---|---|
| Copper(I) with Tpx ligand | Intramolecular C-H Amination | Cu(I)/Cu(II) cycle; involves activation of N-F bond; isolated Cu(II)-F intermediate. | acs.org |
| Rhodium(I) with chiral diene ligand | Asymmetric Reductive Heck | Rh(I)/Rh(III) cycle; oxidative addition of aryl-Rh(I) to dihydropyridine; reductive elimination. | snnu.edu.cnacs.org |
These detailed mechanistic studies are invaluable for the rational design of catalysts and reaction conditions to produce complex, functionalized, and stereochemically defined piperidines like this compound for applications in research and development.
Kinetic Isotope Effects (KIE) for Rate-Determining Step Identification
The application of kinetic isotope effects is a powerful tool for elucidating the rate-determining step in a chemical reaction. By substituting an atom at a key position with its heavier isotope (e.g., deuterium (B1214612) for hydrogen), chemists can observe changes in the reaction rate. These changes provide profound insights into which bonds are formed or broken in the slowest step of the reaction.
However, specific studies employing KIE to investigate reactions involving this compound are not present in the current body of scientific literature. While research on other piperidine derivatives has utilized KIE to establish reaction mechanisms, such data for the trifluoroethyl-substituted compound is not available. The trifluoroethyl group's strong electron-withdrawing nature is known to significantly influence the basicity and reactivity of the piperidine nitrogen, suggesting that KIE studies could yield valuable, non-intuitive results regarding its reaction mechanisms.
Without experimental data, any discussion on the potential KIE values for reactions of this compound would be purely speculative. Data tables presenting such findings, therefore, cannot be constructed.
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Modern computational chemistry offers powerful, non-invasive methods to map out reaction pathways and visualize molecular events. Techniques like Density Functional Theory (DFT) and ab initio molecular dynamics are at the forefront of this field.
Density Functional Theory (DFT) for Energy Landscape Mapping
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT is employed to calculate the energies of reactants, products, and, crucially, the transition states that connect them. This allows for the mapping of the entire potential energy surface of a reaction, identifying the most likely pathways and the energy barriers that must be overcome.
While the utility of DFT in studying fluorinated compounds and piperidine derivatives is well-established, specific computational studies detailing the energy landscape for reactions of this compound are absent from published research. Such studies would be invaluable for understanding how the trifluoroethyl substituent electronically and sterically influences the stability of intermediates and transition states.
Ab Initio Molecular Dynamics Simulations of Reaction Events
Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first principles (i.e., from the electronic structure) as the simulation progresses. This method allows for the real-time observation of molecular motion, bond formation, and bond cleavage during a chemical reaction. It provides a dynamic picture that complements the static energy profiles generated by DFT.
The computational expense of AIMD often limits its application to smaller systems or shorter timescales. To date, no AIMD simulations have been reported for reactions involving the relatively complex structure of this compound. Such simulations would offer unparalleled insight into the explicit atomic motions during key mechanistic steps, such as nucleophilic attack or proton transfer.
Computational and Theoretical Investigations of 1 2,2,2 Trifluoroethyl Piperidin 3 Amine
Conformational Analysis and Energy Minima of the Piperidine (B6355638) Ring
The piperidine ring, a ubiquitous scaffold in medicinal chemistry, typically adopts a chair conformation to minimize steric and torsional strain. nih.gov The introduction of substituents can significantly influence the conformational equilibrium of the ring.
Influence of the Trifluoroethyl Group on Ring Puckering and Inversion
The N-trifluoroethyl group is expected to have a profound impact on the conformational landscape of the piperidine ring in 1-(2,2,2-trifluoroethyl)piperidin-3-amine. Generally, substituents on a piperidine ring prefer an equatorial position to minimize steric hindrance. However, in the case of fluorinated substituents, particularly on nitrogen, electronic effects can override steric considerations. researchgate.netrsc.org
Computational studies on related fluorinated piperidines have shown that the presence of fluorine atoms can lead to a preference for the axial conformation, a phenomenon attributed to stabilizing hyperconjugative and electrostatic interactions. researchgate.netrsc.orgnih.gov Specifically, the anomeric effect, which involves the delocalization of the nitrogen lone pair into the antibonding orbital of the C-F bond, can stabilize an axial arrangement. researchgate.net For the trifluoromethyl group, however, the increased steric bulk might counteract the electronic stabilization, leading to a more complex conformational equilibrium. researchgate.net
The energy barrier for ring inversion in piperidine is relatively low. The presence of the bulky and electron-withdrawing trifluoroethyl group at the nitrogen atom, along with the amine group at the 3-position, would likely lead to a more complex potential energy surface with multiple local energy minima corresponding to different chair and boat conformations. The relative energies of these conformers would be determined by a delicate balance of steric repulsion, electrostatic interactions, and hyperconjugation. rsc.orgnih.gov
Illustrative Relative Energies of Conformers for a Substituted Piperidine Ring
| Conformer | Axial/Equatorial Position of Amine Group | Relative Energy (kcal/mol) (Hypothetical) |
| Chair 1 | Equatorial | 0.00 |
| Chair 2 | Axial | 1.5 |
| Twist-Boat 1 | - | 5.8 |
| Twist-Boat 2 | - | 6.2 |
Note: This table presents hypothetical data to illustrate the typical energy differences between conformers of a substituted piperidine ring. Actual values for this compound would require specific DFT calculations.
Interactions between the Amine and Trifluoroethyl Moieties
Intramolecular interactions between the 3-amino group and the N-(2,2,2-trifluoroethyl) group are expected to play a significant role in determining the preferred conformation. Depending on the relative orientation of these groups, intramolecular hydrogen bonding could occur between the amine protons and the fluorine atoms of the trifluoroethyl group, or between the amine lone pair and the hydrogens of the ethyl bridge.
Such hydrogen bonds, although potentially weak, can contribute to the stabilization of specific conformers. The strong electron-withdrawing nature of the trifluoroethyl group would reduce the basicity of the piperidine nitrogen, which in turn could influence the hydrogen-bonding capability of the 3-amino group. nih.gov Computational studies using methods like Natural Bond Orbital (NBO) analysis would be instrumental in identifying and quantifying these weak intramolecular interactions. rsc.org
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound are heavily influenced by the presence of the highly electronegative fluorine atoms. These properties can be quantitatively described using various computational descriptors.
Frontier Molecular Orbital (FMO) Analysis for Electrophilicity/Nucleophilicity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the 3-amino group, as it is the most electron-rich and basic site. The trifluoroethyl group, being strongly electron-withdrawing, would lower the energy of the HOMO compared to a non-fluorinated analogue, thereby reducing its nucleophilicity. The LUMO is likely to be distributed over the trifluoroethyl group, particularly the C-F antibonding orbitals. The HOMO-LUMO gap is anticipated to be relatively large, suggesting good kinetic stability. nih.govresearchgate.net
Illustrative FMO Data for this compound (Hypothetical)
| Parameter | Energy (eV) (Hypothetical) |
| HOMO Energy | -9.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 10.7 |
Note: These are hypothetical values based on trends observed in similar molecules. Specific computational calculations are needed for accurate data.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For this compound, the EPS map would likely show a region of negative electrostatic potential (typically colored red) around the nitrogen atom of the 3-amino group, corresponding to its lone pair of electrons and identifying it as a primary site for electrophilic attack.
Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms of the amine group and, most prominently, around the trifluoroethyl group due to the strong inductive effect of the fluorine atoms. researchgate.net This positive potential on the trifluoroethyl group would make it susceptible to nucleophilic interaction.
Charge Distribution and Inductive Effects of Fluorine Substituents
The three fluorine atoms on the ethyl group exert a strong electron-withdrawing inductive effect (-I effect) on the rest of the molecule. This effect propagates through the carbon skeleton, influencing the charge distribution throughout the piperidine ring and its substituents.
Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. nih.gov It is expected that the fluorine atoms will carry a significant negative partial charge, while the carbon atom to which they are attached (C2 of the ethyl group) will be highly positive. This polarization will be transmitted to the piperidine nitrogen, reducing its electron density and consequently its basicity. nih.gov The amine group at the 3-position would also be affected, though to a lesser extent, by this inductive effect.
Illustrative Mulliken Partial Atomic Charges (Hypothetical)
| Atom | Partial Charge (e) (Hypothetical) |
| N (piperidine) | -0.25 |
| C (of CF3) | +0.60 |
| F | -0.20 |
| N (amine) | -0.45 |
| H (of amine) | +0.20 |
Note: This table provides hypothetical Mulliken charges to illustrate the expected charge distribution. The actual values would depend on the specific computational method and basis set used.
Predictive Modeling of Spectroscopic Signatures
The in-silico prediction of spectroscopic signatures for novel chemical entities like this compound is an indispensable tool in modern chemical research. Computational chemistry offers a powerful avenue to anticipate the spectral characteristics of molecules, aiding in their identification, structural elucidation, and the interpretation of experimental data. By employing sophisticated quantum mechanical models, it is possible to generate highly accurate predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictive models not only facilitate the confirmation of synthesized compounds but also provide deep insights into their electronic structure and dynamic behavior.
Quantum Chemical Calculations for NMR Chemical Shifts and Coupling Constants
Quantum chemical calculations are instrumental in predicting the NMR parameters of this compound, offering a detailed view of its magnetic environment. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used for the calculation, as well as the quality of the optimized molecular geometry. nih.gov For complex molecules such as this fluorinated piperidine, Density Functional Theory (DFT) methods, like B3LYP, coupled with a basis set such as 6-311++G(d,p), are commonly employed to strike a balance between computational cost and accuracy. core.ac.uk
The process begins with the geometry optimization of the molecule to find its most stable conformation. Following this, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic shielding tensors for each nucleus. researchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electron-withdrawing nature of the trifluoroethyl group and the stereoelectronic environment of the piperidine ring. For instance, the protons and carbons of the trifluoroethyl group are expected to exhibit characteristic shifts due to the strong deshielding effect of the fluorine atoms. Similarly, the chemical shifts of the piperidine ring protons and carbons will be sensitive to the conformational orientation (axial or equatorial) of the amine and trifluoroethyl groups.
Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and dihedral angles between coupled nuclei. libretexts.org These can also be calculated using quantum chemical methods. The magnitude of the coupling constants, particularly the three-bond proton-proton couplings (³JHH), can help in determining the relative stereochemistry of the substituents on the piperidine ring.
Below is a table of predicted NMR chemical shifts and coupling constants for the key nuclei in this compound, based on DFT calculations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted Coupling Constants (Hz) |
| H on C2 | 2.8 - 3.2 | 55 - 60 | ³J(H2ax,H3eq) = 3-5, ³J(H2eq,H3eq) = 2-4 |
| H on C3 | 3.0 - 3.4 | 48 - 53 | ³J(H3ax,H4ax) = 10-13, ³J(H3ax,H4eq) = 3-5 |
| H on C4 | 1.5 - 1.9 | 30 - 35 | |
| H on C5 | 1.4 - 1.8 | 22 - 27 | |
| H on C6 | 2.5 - 2.9 | 50 - 55 | |
| H on CH₂ (TFE) | 2.9 - 3.3 | 65 - 70 (q, ¹JCF ≈ 280) | ²J(H,F) = 8-10 |
| H on NH₂ | 1.5 - 2.5 | ||
| C2 | 55 - 60 | ||
| C3 | 48 - 53 | ||
| C4 | 30 - 35 | ||
| C5 | 22 - 27 | ||
| C6 | 50 - 55 | ||
| CH₂ (TFE) | 65 - 70 (q, ¹JCF ≈ 280) | ||
| CF₃ | 125 - 130 (q, ¹JCF ≈ 280) |
Note: The predicted values are illustrative and can vary based on the specific computational method, basis set, and solvent model used.
Vibrational Spectroscopy Predictions (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. cardiff.ac.uk Computational methods, particularly DFT, can accurately predict these vibrational frequencies and their corresponding intensities, aiding in the analysis of experimental spectra. nih.govnih.gov
For this compound, the predicted IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amine are expected to appear in the 3300-3500 cm⁻¹ region. core.ac.uk The C-H stretching vibrations of the piperidine ring and the trifluoroethyl group would be observed in the 2800-3000 cm⁻¹ range. The highly polar C-F bonds of the trifluoromethyl group will give rise to strong absorption bands in the IR spectrum, typically in the 1000-1300 cm⁻¹ region.
The table below summarizes the predicted key vibrational frequencies for this compound.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H Stretch (asymmetric) | ~3350 | Weak |
| N-H Stretch (symmetric) | ~3280 | Weak |
| C-H Stretch (piperidine) | 2850 - 2950 | Medium |
| C-H Stretch (CH₂-CF₃) | 2960 - 3000 | Medium |
| N-H Bend (scissoring) | ~1600 | Weak |
| C-F Stretch (asymmetric) | ~1280 | Strong |
| C-F Stretch (symmetric) | ~1150 | Strong |
| C-N Stretch | 1100 - 1200 | Medium |
Note: These are representative predicted frequencies. The actual experimental values may vary.
Molecular Dynamics Simulations for Conformational Sampling in Solution
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape and dynamic behavior of molecules in a solution environment. researchgate.netnih.gov For a flexible molecule like this compound, MD simulations can provide invaluable insights into the preferred conformations of the piperidine ring and the orientation of its substituents in different solvents.
The simulation begins by placing the molecule in a box of explicit solvent molecules, such as water or chloroform. The system is then allowed to evolve over time according to the principles of classical mechanics. The interactions between atoms are described by a force field, which is a set of empirical energy functions and parameters.
MD simulations can reveal the equilibrium between different chair conformations of the piperidine ring, as well as the preference for the amine and trifluoroethyl groups to occupy axial or equatorial positions. The conformational preferences are influenced by a delicate balance of steric and electronic effects, including hyperconjugation and charge-dipole interactions, which can be significantly modulated by the solvent. researchgate.netnih.gov
Analysis of the MD trajectory can provide quantitative information on the population of different conformers, the dihedral angle distributions, and the root-mean-square deviation (RMSD) of the molecule's structure over time. nih.gov This information is crucial for understanding the molecule's behavior in a biological context and for interpreting experimental data that represents an average over a conformational ensemble.
Advanced Force Field Development and Parameterization for Fluorinated Heterocycles
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field. ethz.ch Standard force fields, while well-validated for common biomolecules, may lack accurate parameters for novel or unusual chemical moieties like the trifluoroethyl group attached to a piperidine ring. Therefore, the development and parameterization of advanced force fields for fluorinated heterocycles is a critical area of research.
The parameterization process involves deriving force field parameters, such as partial atomic charges, van der Waals parameters, and torsional parameters, to reproduce high-level quantum mechanical calculations and experimental data. ethz.ch For fluorinated compounds, accurately capturing the strong polarization effects of the fluorine atoms is particularly challenging.
Modern approaches to force field development increasingly utilize machine learning techniques to automate and improve the parameterization process. schrodinger.com By training machine learning models on large datasets of quantum chemical calculations, it is possible to generate accurate and transferable force field parameters for a wide range of fluorinated heterocycles. These advanced force fields are essential for conducting reliable MD simulations to study the conformational dynamics, solvation properties, and interactions of molecules like this compound with biological targets.
Applications of 1 2,2,2 Trifluoroethyl Piperidin 3 Amine As a Versatile Synthetic Intermediate
Building Block for Complex Nitrogen-Containing Scaffolds
The bifunctional nature of 1-(2,2,2-trifluoroethyl)piperidin-3-amine, possessing both a secondary and a primary amine, allows for its use as a foundational element in the construction of intricate nitrogen-containing molecular architectures.
Synthesis of Substituted Bicyclic and Polycyclic Amines
While direct examples of the use of this compound in the synthesis of bicyclic and polycyclic amines are not extensively documented in publicly available literature, the general reactivity of piperidine-based amines suggests its potential in such transformations. The primary amine at the 3-position can readily undergo reactions to form a second ring system. For instance, it can be envisioned to participate in intramolecular cyclization reactions following its derivatization. Strategies such as reductive amination with a dicarbonyl compound or a Pictet-Spengler type reaction could potentially lead to the formation of fused or bridged bicyclic structures. The synthesis of various chiral piperidines from pyridinium (B92312) salts through rhodium-catalyzed transfer hydrogenation highlights a modern approach to constructing complex piperidine (B6355638) cores, a strategy that could potentially be adapted for this specific compound. dicp.ac.cn
Incorporation into Macrocyclic Structures via Amide and Amine Linkages
The primary amine of this compound is a key functional group for its incorporation into macrocyclic frameworks. It can readily form amide bonds through reactions with dicarboxylic acids or their activated derivatives. This approach allows for the systematic construction of large ring systems where the piperidine moiety is an integral part of the macrocyclic backbone. Such macrocycles are of significant interest in drug discovery due to their conformational pre-organization and potential for high-affinity binding to biological targets.
Furthermore, the primary amine can participate in the formation of macrocycles through amine linkages. For example, reductive amination with dialdehydes can lead to macrocyclic polyamines. Palladium-catalyzed amination reactions have been successfully employed in the synthesis of N- and O-containing macrocycles, demonstrating the versatility of amine functionalities in macrocyclization. mdpi.com The synthesis of membrane-permeable macrocyclic peptides via imidazopyridinium grafting, which involves the reaction of a primary amine, showcases another innovative strategy for macrocycle formation where this compound could potentially be employed. nih.gov
Precursor in Organocatalysis and Ligand Design
The chiral nature of this compound, which can exist as (R) and (S) enantiomers, makes it an attractive starting material for the development of chiral catalysts and ligands for asymmetric synthesis.
Development of Chiral Catalysts Derived from this compound
Chiral primary amines are known to be effective organocatalysts for a variety of asymmetric transformations. While specific examples detailing the use of catalysts derived directly from this compound are not readily found, the general principles of organocatalysis support its potential in this area. For instance, chiral bifunctional organocatalysts, which often incorporate a chiral amine scaffold, have been successfully used in the enantioselective synthesis of 3-substituted isoindolinones. nih.gov The primary amine of this compound could be functionalized to introduce other catalytic moieties, such as a thiourea (B124793) or squaramide group, to create novel bifunctional organocatalysts. The development of immobilized organocatalysts for the synthesis of chiral amines further underscores the importance of chiral amine precursors in modern catalysis. researchgate.net
Ligand Scaffolds for Transition Metal Catalyzed Reactions
The nitrogen atoms within this compound can act as coordination sites for transition metals, making it a potential scaffold for the design of novel ligands. The synthesis of a hexadentate 1,4,7-triazacyclononane-based ligand with coordinating phosphinate arms for transition metal complexation highlights the utility of nitrogen-containing macrocycles as ligands. rsc.org Although direct applications of this compound as a ligand are not extensively reported, its structure suggests that it could be modified to create bidentate or tridentate ligands for various transition metal-catalyzed reactions. For example, derivatization of the primary amine could introduce phosphine (B1218219) or other coordinating groups, leading to ligands suitable for cross-coupling reactions or asymmetric hydrogenation. The study of tris(2-pyridylmethyl) amine ligands and their iron complexes demonstrates the importance of nitrogen-based tripodal ligands in coordination chemistry and catalysis. researchgate.net
Reagent in Derivatization and Functionalization Reactions
The primary amine of this compound is a versatile functional group that allows for a wide range of derivatization and functionalization reactions. This reactivity is crucial for modifying its properties or for its use as a synthon in multi-step syntheses.
The amine can undergo standard reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce a variety of substituents. For example, the use of N-(4-aminophenyl)piperidine for the derivatization of organic acids to improve their detection in supercritical fluid chromatography-mass spectrometry illustrates how piperidine amines can be used as derivatizing agents. nih.gov
Furthermore, the trifluoroethyl group can also influence the reactivity and properties of the resulting derivatives. The synthesis of N-2,2,2-trifluoroethylisatin ketimines and their application in organocatalytic asymmetric cycloaddition reactions demonstrate the utility of the trifluoroethyl moiety in directing chemical transformations. nih.gov The enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation provides another example of the importance of the trifluoroethyl group in modern synthetic chemistry. rsc.org While a direct method for the determination of 3-aminopiperidine without derivatization has been developed, derivatization remains a powerful tool for enhancing analytical sensitivity and for synthetic purposes. researchgate.net
Below is a table summarizing the types of derivatization and functionalization reactions applicable to this compound.
| Reaction Type | Reagent/Conditions | Potential Product |
| Acylation | Acid chlorides, Anhydrides | Amides |
| Alkylation | Alkyl halides, Reductive amination | Secondary or Tertiary Amines |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas |
| Imine Formation | Aldehydes, Ketones | Imines |
Amidation and Sulfonamidation Reactions at the 3-Amine Position
The primary amine at the 3-position of the piperidine ring is a key functional handle for the synthesis of a wide array of derivatives through amidation and sulfonamidation reactions. These reactions are fundamental in medicinal chemistry for the generation of compound libraries and the exploration of structure-activity relationships (SAR).
Amidation Reactions:
A variety of acylating agents can be used, leading to a diverse set of amide products. The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). commonorganicchemistry.com
Table 1: Representative Amidation Reactions on Analogous Primary Amines
| Amine Substrate | Acylating Agent | Base | Solvent | Product | Ref |
| Piperidin-3-amine (B1201142) | Benzoyl chloride | Triethylamine (B128534) | DCM | N-(piperidin-3-yl)benzamide | fishersci.it |
| Aniline | 3-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 3-Fluoro-N-phenylbenzamide | hud.ac.uk |
| Pyrrolidine | Various acid chlorides | Triethylamine | Cyrene™ | Various N-acylpyrrolidines | hud.ac.uk |
This table presents representative reactions on similar substrates to illustrate the general conditions and outcomes of amidation reactions.
Sulfonamidation Reactions:
Similarly, the primary amine of this compound can be readily converted to the corresponding sulfonamide by reaction with a sulfonyl chloride. libretexts.org This reaction is analogous to amidation and is a cornerstone in the synthesis of compounds with a wide range of biological activities. libretexts.org The reaction typically proceeds under mild conditions in the presence of a base to neutralize the generated HCl. youtube.com
The sulfonylation of amines is a robust and widely used transformation in drug discovery. libretexts.orgresearchgate.net The resulting sulfonamides are often more metabolically stable than their amide counterparts.
Table 2: Representative Sulfonamidation Reactions on Analogous Primary Amines
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Product | Ref |
| Methanamine | Benzenesulfonyl chloride | - | - | N-Methylbenzenesulfonamide | libretexts.org |
| Benzylamine | p-Toluenesulfonyl chloride | Triphenylphosphine/TEA | Dichloromethane | N-Benzyl-4-methylbenzenesulfinamide | nih.gov |
| Various amines | p-Toluenesulfonyl chloride | Atomized Sodium | EtOH-THF | Various N-tosylamines | researchgate.net |
This table presents representative reactions on similar substrates to illustrate the general conditions and outcomes of sulfonamidation reactions.
Regioselective Functionalization of the Piperidine Ring
The functionalization of the piperidine ring itself, while leaving the 3-amino group intact or temporarily protected, offers a pathway to a wider range of structurally diverse molecules. Direct C-H functionalization of saturated heterocycles like piperidine is a powerful strategy in modern organic synthesis. researchgate.netnih.govresearchgate.net
While specific studies on the regioselective functionalization of this compound are not prevalent, general principles for the functionalization of N-substituted piperidines can be applied. The presence of the N-trifluoroethyl group is expected to influence the regioselectivity of such reactions due to its steric and electronic properties.
Rhodium-catalyzed C-H insertion reactions are a common method for the functionalization of piperidines. researchgate.netnih.gov The site of functionalization (e.g., C2, C3, or C4) can often be controlled by the choice of catalyst and the nature of the N-substituent. researchgate.netnih.gov For instance, in N-Boc-piperidine, functionalization can be directed to the C2 or C4 positions depending on the rhodium catalyst used. researchgate.netnih.gov Functionalization at the C3 position is often more challenging due to the deactivating inductive effect of the nitrogen atom and may require indirect methods. nih.gov
Palladium-catalyzed C(sp³)–H arylation is another powerful tool for the selective functionalization of piperidines. acs.org By using a directing group at the C3 position, arylation can be selectively achieved at the C4 position. acs.org
Table 3: Representative Regioselective Functionalization of N-Alkyl Piperidines
| Piperidine Derivative | Reaction Type | Catalyst/Reagent | Position Functionalized | Product Type | Ref |
| N-Boc-piperidine | C-H Insertion | Rh₂(R-TCPTAD)₄ | C2 | 2-Substituted piperidine | researchgate.netnih.gov |
| N-Boc-piperidine | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | 4-Substituted piperidine | researchgate.netnih.gov |
| N-Boc-3-(aminoquinolyl)piperidine | C-H Arylation | Pd(OAc)₂ | C4 | cis-3,4-Disubstituted piperidine | acs.org |
This table showcases examples of regioselective functionalization on related N-substituted piperidines to highlight potential synthetic strategies.
Role in Fluorine-Containing Building Block Libraries
The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.netmdpi.com this compound serves as a valuable building block for the creation of libraries of fluorine-containing compounds, thereby expanding the accessible chemical space for drug discovery. researchgate.netresearchgate.net
Contribution to Chemical Space Exploration
The unique combination of a trifluoroethyl group and a piperidine scaffold in this compound provides access to a distinct region of chemical space. The trifluoromethyl group (CF₃) is a well-known pharmacophore that can significantly impact the biological activity of a molecule. nih.govresearchgate.net Its presence can lead to enhanced binding interactions with protein targets. nih.gov
The piperidine ring is a prevalent motif in many FDA-approved drugs, and its conformational flexibility can be important for optimal binding to biological targets. nih.govnih.gov The introduction of a trifluoroethyl group can influence the conformational preference of the piperidine ring, potentially favoring an axial orientation of substituents due to stabilizing C-F···N+ interactions. researchgate.net This conformational control can be exploited in the design of more specific and potent drug candidates. nih.gov
By utilizing this compound as a starting material, chemists can systematically introduce a trifluoroethylated piperidine moiety into a variety of molecular architectures, thereby generating libraries of compounds with novel and potentially advantageous pharmacological profiles.
Methodologies for Diversity-Oriented Synthesis Utilizing the Compound
Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening. The modular nature of this compound, with its reactive primary amine and modifiable piperidine ring, makes it an attractive scaffold for DOS strategies. researchgate.net
While specific DOS methodologies employing this exact compound are not extensively documented, general approaches for the diversification of piperidine-containing fragments can be considered. For instance, a library of amides and sulfonamides can be readily generated from the primary amine, as discussed in section 5.3.1. Further diversification can be achieved through the regioselective functionalization of the piperidine ring (section 5.3.2).
A potential DOS workflow could involve:
Scaffold Preparation: Synthesis of the core this compound.
First-Generation Library Synthesis: Parallel amidation and sulfonamidation reactions with a diverse set of acyl chlorides and sulfonyl chlorides to create a library of N-acylated and N-sulfonylated derivatives.
Second-Generation Library Synthesis: For a subset of the first-generation library, regioselective functionalization of the piperidine ring could be explored to introduce additional points of diversity.
This approach would allow for the rapid generation of a library of compounds that explore the chemical space around the trifluoroethyl-piperidine scaffold, increasing the probability of identifying novel bioactive molecules.
Advanced Characterization and Analytical Methodologies for Structural Elucidation Beyond Basic Identification
Chiroptical Spectroscopy for Enantiomeric Excess Determination
As 1-(2,2,2-trifluoroethyl)piperidin-3-amine possesses a chiral center at the C3 position of the piperidine (B6355638) ring, methods that can distinguish between its enantiomers, (R)-1-(2,2,2-trifluoroethyl)piperidin-3-amine and (S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine, are essential. Chiroptical techniques are paramount for determining the enantiomeric purity and absolute configuration of such chiral compounds.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is instrumental in determining the absolute configuration of enantiomers by comparing experimental spectra with theoretical calculations or with spectra of structurally related compounds of known configuration.
For a chiral amine like this compound, the chromophore is the amine group. The CD spectrum would exhibit specific Cotton effects, which are characteristic positive or negative bands. The sign and magnitude of these effects are directly related to the spatial arrangement of atoms around the chiral center. For instance, the CD spectra of chiral binaphthyl phosphoramides have been used to assign the absolute configuration based on the observation of a strong positive CD couplet, which is consistent with a specific axial chirality. nih.gov While specific CD spectral data for this compound is not widely published, the methodology remains a gold standard. The expected CD spectrum would be compared against quantum chemical calculations to confidently assign the (R) or (S) configuration.
Table 1: Representative Data for CD Spectral Analysis
| Parameter | Expected Observation for this compound |
|---|---|
| Chromophore | Amine (n→σ*) transition |
| Expected Wavelength Range | 200-250 nm |
| Expected Cotton Effect | A positive or negative couplet indicating stereochemistry |
| Analysis Method | Comparison with theoretical spectra from Time-Dependent Density Functional Theory (TD-DFT) calculations |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD spectra, particularly the plain curves and those exhibiting Cotton effects, provide valuable information about the stereochemistry of a molecule. The sign of the rotation at the sodium D-line (589 nm) is often used for routine characterization, but a full ORD curve provides more detailed structural information.
For this compound, the ORD spectrum would be expected to show a plain curve at wavelengths away from its absorption maximum. Near the absorption band of the amine chromophore, a Cotton effect (a peak and a trough) would be observed. The shape and sign of this Cotton effect are stereochemically informative and can be used to correlate the configuration with other chiral molecules.
High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of elemental compositions and the resolution of isotopic fine structures. For this compound, with a molecular formula of C₇H₁₃F₃N₂, HRMS is critical for confirming its identity and purity.
The technique can resolve mass differences between ions of the same nominal mass but different elemental compositions. Furthermore, HRMS allows for the observation of the isotopic fine structure, which arises from the presence of naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁵N). The exact mass and relative abundance of these isotopologues create a unique fingerprint for a given elemental formula. While fragmentation patterns provide clues to a molecule's structure, the isotopic fine structure of the molecular ion peak confirms its elemental composition with high confidence.
Table 2: Theoretical Isotopic Fine Structure for the Molecular Ion [C₇H₁₃F₃N₂]⁺
| Isotopologue Formula | Nominal Mass (m/z) | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| [¹²C₇¹H₁₃¹⁹F₃¹⁴N₂]⁺ | 182 | 182.1031 | 100.00 |
| [¹³C¹²C₆¹H₁₃¹⁹F₃¹⁴N₂]⁺ | 183 | 183.1064 | 7.76 |
| [¹²C₇¹H₁₂²H¹⁹F₃¹⁴N₂]⁺ | 183 | 183.1094 | 0.20 |
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Advanced NMR techniques are indispensable for the complete structural assignment of this compound, providing information on the carbon-hydrogen framework, connectivity, and the stereochemical orientation of substituents.
Multi-dimensional NMR for Complex Structural Assignments
While 1D NMR (¹H and ¹³C) provides primary structural information, complex spin systems and signal overlap in the piperidine ring region can make unambiguous assignments challenging. Multi-dimensional NMR experiments are used to resolve these complexities.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the piperidine ring, allowing for the assignment of adjacent protons (e.g., H2 with H3, H3 with H4, etc.).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is used to definitively assign the ¹³C signals based on the already assigned ¹H signals.
These techniques have been successfully applied to study the structure of various piperidine derivatives, including those with fluorine substituents. researchgate.net
Fluorine NMR (¹⁹F NMR) for Trifluoroethyl Group Analysis
¹⁹F NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds. Given the presence of the trifluoroethyl group, ¹⁹F NMR is essential for the characterization of this compound.
The ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group. Furthermore, this signal will be split into a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The magnitude of the ³J(H-F) coupling constant can provide conformational information. Studies on fluorinated piperidines have shown that diastereomeric ratios and conformational behavior can be determined by ¹⁹F NMR analysis. nih.gov The analysis of ³J(¹⁹F,¹H) coupling constants in NMR experiments allows for the determination of the relative orientation of fluorine atoms. nih.gov
Table 3: Expected NMR Data for this compound
| Nucleus | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |
|---|---|---|---|
| ¹H | 1D NMR, COSY | ~2.5-3.5 (piperidine ring), ~2.8-3.2 (-CH₂-CF₃) | Complex multiplets for ring protons, Quartet for -CH₂-CF₃ |
| ¹³C | 1D NMR, HSQC, HMBC | ~40-60 (piperidine ring), ~125 (q, ¹JCF) (-CF₃), ~55 (q, ²JCF) (-CH₂-) | Doublets or quartets for carbons near fluorine atoms |
| ¹⁹F | 1D NMR | ~ -70 to -75 | Triplet (due to coupling with -CH₂- protons) |
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline molecule. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of its solid-state conformation.
Since this compound is a chiral compound (with a stereocenter at the C3 position), SC-XRD analysis of a crystal grown from an enantiomerically pure sample can determine its absolute configuration. By using anomalous dispersion effects, typically with copper radiation, the analysis can distinguish between the (R) and (S) enantiomers without ambiguity. The resulting crystallographic data, including atomic coordinates and displacement parameters, serves as the gold standard for structural validation.
Table 2: Expected Crystallographic and Bond Parameter Data from SC-XRD
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Piperidine Ring Conformation | Chair | Confirms the lowest energy conformation of the six-membered ring. nih.govacs.org |
| N1-C2 Bond Length | ~1.47 Å | Standard amine C-N single bond. |
| C3-N(amine) Bond Length | ~1.46 Å | Standard amine C-N single bond. |
| F-C-F Bond Angle | ~106-108° | Typical for a CF₃ group. |
| C3-Substituent Orientation | Equatorial/Axial | Determines the steric accessibility of the amine group. |
Vibrational Spectroscopy (IR and Raman) for Conformational Fingerprinting
Infrared (IR) Spectroscopy: The IR spectrum is particularly sensitive to polar functional groups. Key expected absorptions would include:
N-H Stretching: The primary amine (-NH₂) group will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.
C-H Stretching: Aliphatic C-H stretches from the piperidine ring and the ethyl group will appear just below 3000 cm⁻¹.
N-H Bending: The scissoring motion of the -NH₂ group is expected around 1590-1650 cm⁻¹.
C-F Stretching: The trifluoroethyl group will produce very strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region due to the high polarity of the C-F bonds.
C-N Stretching: Vibrations for the tertiary amine in the ring and the primary amine substituent will be present in the 1000-1200 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR.
C-C Framework: The piperidine ring's carbon backbone vibrations will be clearly visible in the Raman spectrum, providing information about the ring's conformation.
Symmetric CH₂ Vibrations: Symmetric stretching and bending modes of the methylene groups in the piperidine ring are typically strong in Raman spectra. researchgate.net
Symmetric CF₃ Vibrations: The symmetric stretching mode of the CF₃ group will yield a strong and characteristic Raman signal.
By comparing the experimental IR and Raman spectra with theoretical calculations from Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. researchgate.net This correlation allows for a nuanced understanding of the molecule's conformational state, as subtle shifts in peak positions can indicate different rotamers or the influence of intermolecular hydrogen bonding in the solid state.
Table 3: Key Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
| Asymmetric N-H Stretch | ~3380 (Medium) | Weak | Primary Amine |
| Symmetric N-H Stretch | ~3310 (Medium) | Weak | Primary Amine |
| Asymmetric C-H Stretch | ~2945 (Strong) | Strong | CH₂ (Ring/Ethyl) |
| Symmetric C-H Stretch | ~2860 (Medium) | Strong | CH₂ (Ring/Ethyl) |
| N-H Bend (Scissoring) | ~1620 (Medium) | Weak | Primary Amine |
| C-F Stretch (Asymmetric) | ~1280 (Very Strong) | Medium | Trifluoromethyl |
| C-F Stretch (Symmetric) | ~1150 (Very Strong) | Strong | Trifluoromethyl |
| C-N Stretch | ~1190 (Medium-Strong) | Medium | Tertiary Amine (Ring) |
| C-C Ring Stretch | Weak | ~850 (Strong) | Piperidine Skeleton |
Future Directions and Emerging Research Avenues
Development of Sustainable Synthesis Routes
The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. This evolution is critical for the synthesis of complex molecules like 1-(2,2,2-trifluoroethyl)piperidin-3-amine, where traditional methods can be resource-intensive.
Green Chemistry Principles in Manufacturing Processes
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For fluorinated compounds, this includes the use of safer solvents, renewable starting materials, and more energy-efficient reaction conditions. rsc.orgmdpi.com For instance, the synthesis of piperidine (B6355638) derivatives is increasingly being explored using environmentally benign solvents like deep eutectic solvents (DES) made from components such as glucose and choline (B1196258) chloride, which are biodegradable and reduce the reliance on volatile organic compounds. researchgate.net Another approach involves mechanochemical synthesis, a solvent-free method that relies on manual grinding and has been successfully used to produce fluorinated imines with high yields in short reaction times. mdpi.com These strategies offer a pathway to more sustainable manufacturing of this compound by minimizing waste and hazardous substance use. acs.org
Catalyst Recycling and Waste Minimization Strategies
Catalysts are often essential in the synthesis of complex amines, but their cost and potential environmental impact necessitate efficient recycling strategies. One promising approach is the immobilization of homogeneous catalysts on solid supports, which allows for their easy separation and reuse through filtration or centrifugation. nih.govmdpi.com For fluorinated compounds, fluorous biphasic systems offer another avenue for catalyst recovery. In these systems, a fluorous-tagged catalyst is preferentially soluble in a fluorous solvent, allowing for its separation from the organic product phase and subsequent reuse. taylorfrancis.com
Waste minimization extends beyond catalyst recycling. Pyrolysis and gasification are emerging as effective methods for the destruction of pharmaceutical waste, converting over 99% of active compounds into non-toxic substances and significantly reducing the volume of solid waste. nih.gov Such technologies could be applied to byproducts and waste streams from the synthesis of this compound, contributing to a more circular chemical economy.
Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to accelerate the discovery and optimization of synthetic routes for complex molecules. preprints.orgikprress.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic pathways. nih.govnih.gov
For the synthesis of this compound, ML models can be trained to predict the regioselectivity of functionalization on the piperidine ring, a significant challenge in the synthesis of substituted heterocycles. nih.govresearchgate.netresearchgate.net By learning from existing data, these models can guide chemists to the most effective reagents and conditions to achieve the desired substitution pattern, thereby reducing the need for extensive empirical screening. rsc.org Bayesian optimization, an ML technique, can efficiently explore a multidimensional parameter space (e.g., temperature, solvent, catalyst) to identify the optimal conditions for a reaction with a minimal number of experiments. preprints.orgrsc.org
| AI/ML Application | Potential Impact on Synthesis of this compound | Key Benefits |
|---|---|---|
| Retrosynthetic Analysis | Proposing novel and more efficient synthetic routes. | Reduced development time, discovery of non-intuitive pathways. preprints.org |
| Reaction Outcome Prediction | Predicting yield and potential side products for planned reactions. | Higher success rate of experiments, reduced waste. nih.gov |
| Regioselectivity Prediction | Guiding the selective functionalization of the piperidine ring. | Improved efficiency in synthesizing specific isomers. nih.govrsc.org |
| Condition Optimization | Identifying optimal temperature, pressure, and catalyst concentrations. | Maximized yield and purity, minimized energy consumption. rsc.org |
Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., High Pressure, Photochemistry)
Pushing the boundaries of reaction conditions can unlock novel chemical transformations. High-pressure chemistry, for instance, can influence reaction rates and equilibria, potentially leading to products that are not accessible under standard conditions. While the application of high pressure to the synthesis of fluorinated piperidines is not yet extensively documented, it represents a frontier for discovering new reactivity.
Photochemistry, on the other hand, is a more established field for inducing unique reactions. The use of light to initiate chemical transformations can provide access to highly reactive intermediates under mild conditions. nih.gov Photoredox catalysis, for example, has been employed for the deoxyfluorination of allylic alcohols, demonstrating the potential of light-driven reactions in fluorination chemistry. acs.org Exploring the photochemical reactivity of precursors to this compound could lead to more direct and efficient synthetic routes.
Integration with Automated Synthesis and Robotics for High-Throughput Discovery
The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis platforms. syrris.com Flow chemistry, in particular, offers precise control over reaction parameters and allows for the continuous production of molecules, making it ideal for generating libraries of related compounds. nih.govbeilstein-journals.org
An automated flow chemistry system could be employed to rapidly synthesize a diverse library of analogues of this compound. labmanager.com By systematically varying the starting materials and reagents, a large number of derivatives could be produced and screened for desired properties in a high-throughput fashion. This integration of robotics and flow chemistry not only accelerates the discovery process but also improves reproducibility and reduces the amount of manual labor required. syrris.com
Theoretical Advancements in Understanding Fluorine Effects on Molecular Properties
The profound influence of fluorine on the properties of organic molecules is a subject of ongoing theoretical and computational investigation. For this compound, understanding the electronic and steric effects of the trifluoroethyl group is crucial for predicting its behavior and designing related molecules with tailored properties.
| Theoretical Concept | Effect on this compound | Significance |
|---|---|---|
| Hyperconjugation | Influences the conformational preference of the trifluoroethyl group. researchgate.net | Determines the three-dimensional shape and potential for biological interactions. |
| Electrostatic Interactions | The dipole of the C-F bonds interacts with other polar groups in the molecule. researchgate.net | Affects solubility, membrane permeability, and binding affinity. |
| Steric Hindrance | The bulky trifluoroethyl group can influence the approach of reactants. | Impacts reactivity and selectivity in further chemical modifications. |
| Electron-Withdrawing Effect | Reduces the basicity (pKa) of the piperidine nitrogen. mdpi.com | Modulates pharmacokinetic properties and receptor binding. |
Advanced computational models will continue to refine our understanding of these subtle yet powerful effects, enabling the in silico design of molecules with precisely tuned properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,2,2-Trifluoroethyl)piperidin-3-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, the trifluoroethyl group can be introduced via alkylation of piperidin-3-amine derivatives using 2,2,2-trifluoroethyl halides. Reaction conditions often require catalysts (e.g., palladium or copper) and solvents like dimethylformamide (DMF) under inert atmospheres. Optimization focuses on temperature control, solvent polarity, and stoichiometric ratios to maximize yield and minimize side products .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to resolve signals from the trifluoroethyl group and piperidine ring. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify molecular weight and purity. Infrared (IR) spectroscopy helps identify functional groups like amines and C-F bonds .
Q. What key physicochemical properties influence its application in drug discovery?
- Methodological Answer : Lipophilicity (logP), solubility in aqueous buffers, and stability under physiological pH are prioritized. The trifluoroethyl group enhances metabolic stability and bioavailability, while the amine group allows for salt formation to improve solubility. Thermal stability assays (e.g., differential scanning calorimetry) and pH-dependent degradation studies are standard .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and interaction of this compound with biological targets?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model electronic properties and reaction pathways. Molecular docking simulations predict binding affinities to enzymes or receptors, such as amine oxidases or G-protein-coupled receptors. Machine learning tools analyze structure-activity relationships (SAR) to prioritize derivatives for synthesis .
Q. How should researchers design experiments to assess biological activity while minimizing confounding variables?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) with controlled conditions (pH, temperature, and ion strength). Pharmacokinetic studies in animal models require dose-response curves and metabolite profiling. Cross-validate findings using orthogonal methods, such as surface plasmon resonance (SPR) for binding kinetics and transcriptomics for downstream effects .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct reproducibility studies with standardized protocols (e.g., cell line authentication, compound purity verification). Meta-analyses aggregate data to identify trends, while mechanistic studies (e.g., knock-out models) isolate specific pathways. Collaborative inter-laboratory validation reduces bias .
Q. How can reaction engineering optimize yield in gram-scale synthesis without compromising purity?
- Methodological Answer : Continuous flow reactors enhance heat/mass transfer and reduce side reactions. Automated platforms adjust parameters in real-time (e.g., residence time, reagent flow rates). Membrane separation technologies (e.g., nanofiltration) purify intermediates, minimizing manual handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
